![molecular formula C7H6F2N2 B053236 3,4-Difluorobenzenecarboximidamide CAS No. 114040-50-5](/img/structure/B53236.png)
3,4-Difluorobenzenecarboximidamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3,4-Difluorobenzenecarboximidamide often involves complex organic reactions. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives is achieved through aromatic nucleophilic substitution reactions, demonstrating the intricate methods required to introduce fluorine atoms into aromatic compounds (Sasaki, Tanabe, & Yoshifuji, 1999). These methods are indicative of the approaches that may be used in synthesizing this compound, focusing on selective fluorination and functionalization of the benzene ring.
Molecular Structure Analysis
The molecular structure of fluorinated benzene compounds, including those similar to this compound, is characterized by the presence of fluorine atoms that significantly influence the electronic properties of the molecule. Studies such as the one by Brown et al. (2008), which provides high-accuracy molecular structures through gas electron diffraction and liquid crystal NMR data, highlight the importance of understanding the structural implications of fluorine substitution on benzene rings (Brown, McCaffrey, Wann, & Rankin, 2008).
Chemical Reactions and Properties
Fluorinated benzene compounds engage in a variety of chemical reactions, reflecting their versatility and reactivity. For instance, the synthesis and characterization of fluorinated polyimides derived from fluorinated diamines and aromatic dianhydrides demonstrate the complex reactions these compounds can undergo, resulting in materials with unique properties (Yang & Hsiao, 2004). These reactions are pivotal in exploring the chemical behavior and potential applications of this compound.
Physical Properties Analysis
The physical properties of fluorinated benzene compounds, such as solubility, dielectric constants, and thermal stability, are significantly influenced by fluorine atoms. The synthesis and properties of fluorinated polyimides based on various aromatic dianhydrides reveal that these compounds exhibit high solubility, low dielectric constants, and exceptional thermal stability (Yang & Hsiao, 2004). Such characteristics are essential for understanding the potential applications of this compound in materials science.
Chemical Properties Analysis
The chemical properties of this compound, similar to other fluorinated benzene derivatives, include reactivity towards nucleophilic substitution, and the ability to participate in the formation of polymers and other complex molecules. The synthesis and characterization of novel fluorinated polyimides highlight the chemical versatility of fluorinated compounds and their potential for creating advanced materials with tailored properties (Ge, Fan, & Yang, 2008).
properties
IUPAC Name |
3,4-difluorobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIWQASUVMMYGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400411 | |
Record name | 3,4-difluorobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114040-50-5 | |
Record name | 3,4-difluorobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Difluorobenzenecarboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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